1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide
説明
1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamides. It was first synthesized by Dr. Mark Varney and his team at Cortex Pharmaceuticals in the late 1990s. CPP-115 has been found to have potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
作用機序
1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, this compound-115 increases the levels of GABA in the brain, which in turn reduces neuronal excitability and can lead to a reduction in seizure activity, drug-seeking behavior, and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-115 are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, this compound-115 can reduce neuronal excitability and lead to a reduction in seizure activity, drug-seeking behavior, and anxiety.
実験室実験の利点と制限
One of the advantages of 1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide-115 is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one of the limitations of this compound-115 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on 1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide-115. One area of interest is the potential therapeutic applications of this compound-115 in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Another area of interest is the development of more potent and selective inhibitors of GABA transaminase that may have even greater therapeutic potential. Additionally, further studies are needed to fully understand the long-term effects of this compound-115 on neuronal function and behavior.
科学的研究の応用
1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound-115 has been found to be effective in reducing seizure activity in animal models of epilepsy. It has also been found to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound-115 has been found to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
1-[2-(4-chlorophenoxy)propanoyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-10(21-13-4-2-12(16)3-5-13)15(20)18-8-6-11(7-9-18)14(17)19/h2-5,10-11H,6-9H2,1H3,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSCPYQIONQTFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。